

# spectroscopic data for 3,5-Difluoroaniline (NMR, IR, MS)

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## Compound of Interest

Compound Name: 3,5-Difluoroaniline

Cat. No.: B1215098

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## An In-depth Technical Guide to the Spectroscopic Data of **3,5-Difluoroaniline**

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of molecular compounds is paramount. **3,5-Difluoroaniline** (CAS No: 372-39-4) is a key building block in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers.<sup>[1][2]</sup> Its spectroscopic profile provides a definitive fingerprint for identification and structural elucidation. This guide presents a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3,5-Difluoroaniline**.

## Spectroscopic Data Summary

The following sections provide a comprehensive summary of the key spectroscopic data for **3,5-Difluoroaniline**. The data is compiled from various spectral databases and is presented in a structured format for clarity and ease of comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **3,5-Difluoroaniline**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide critical information about the electronic environment of the aromatic ring.

### $^1\text{H}$ NMR (Proton NMR) Data

The  $^1\text{H}$  NMR spectrum of **3,5-Difluoroaniline** is characterized by signals from the aromatic protons and the amine group protons. The solvent used for analysis is typically deuterated chloroform ( $\text{CDCl}_3$ ).<sup>[3]</sup><sup>[4]</sup>

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~6.25 - 6.35	Triplet of Triplets (tt)	1H	H-4
~6.35 - 6.45	Doublet of Triplets (dt)	2H	H-2, H-6
~3.70	Broad Singlet (br s)	2H	-NH <sub>2</sub>

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

#### $^{13}\text{C}$ NMR (Carbon-13 NMR) Data

The proton-decoupled  $^{13}\text{C}$  NMR spectrum shows four distinct signals, corresponding to the four unique carbon environments in the molecule due to symmetry. The large carbon-fluorine coupling constants are a characteristic feature.

Chemical Shift ( $\delta$ ) ppm	Coupling Constant (JC-F) Hz	Assignment
164.5	~245 (d)	C-3, C-5
149.0	~12 (t)	C-1
98.5	~25 (t)	C-4
95.0	~5 (d)	C-2, C-6

Note: 'd' denotes a doublet and 't' denotes a triplet, arising from coupling with fluorine atoms.

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of **3,5-Difluoroaniline** shows characteristic

bands for N-H stretching of the amine group, C-F stretching, and aromatic C-H and C=C bonds. The data presented is for Attenuated Total Reflectance (ATR) IR.[3][5]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3480 - 3380	Medium-Strong	N-H Symmetric & Asymmetric Stretching
3080 - 3020	Weak-Medium	Aromatic C-H Stretching
1620 - 1580	Strong	N-H Bending (Scissoring) & Aromatic C=C Stretching
1490 - 1450	Strong	Aromatic C=C Stretching
1330 - 1280	Strong	C-N Stretching
1150 - 1100	Very Strong	C-F Stretching
850 - 800	Strong	C-H Out-of-Plane Bending

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **3,5-Difluoroaniline**, the molecular formula is C<sub>6</sub>H<sub>5</sub>F<sub>2</sub>N, with a molecular weight of 129.11 g/mol .[3] The electron ionization (EI) mass spectrum is presented below.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
129	100	[M] <sup>+</sup> (Molecular Ion)
102	~50-60	[M - HCN] <sup>+</sup>
101	~20-30	[M - H <sub>2</sub> CN] <sup>+</sup> or [C <sub>5</sub> H <sub>2</sub> F <sub>2</sub> ] <sup>+</sup>
75	~15-25	[C <sub>5</sub> H <sub>2</sub> F] <sup>+</sup> or [C <sub>4</sub> H <sub>3</sub> N] <sup>+</sup>

## Experimental Protocols

Detailed and standardized experimental procedures are essential for acquiring high-quality, reproducible spectroscopic data.

## NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 5-10 mg of **3,5-Difluoroaniline** and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) inside a 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- $^{13}\text{C}$  NMR Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets (or multiplets due to C-F coupling). A larger number of scans is typically required compared to  $^1\text{H}$  NMR.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or TMS.

## IR Spectroscopy Protocol

- Sample Preparation (ATR): Place a small amount of the solid **3,5-Difluoroaniline** sample directly onto the ATR crystal (e.g., diamond). Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.<sup>[5]</sup>
- Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of  $4000\text{-}400 \text{ cm}^{-1}$ .

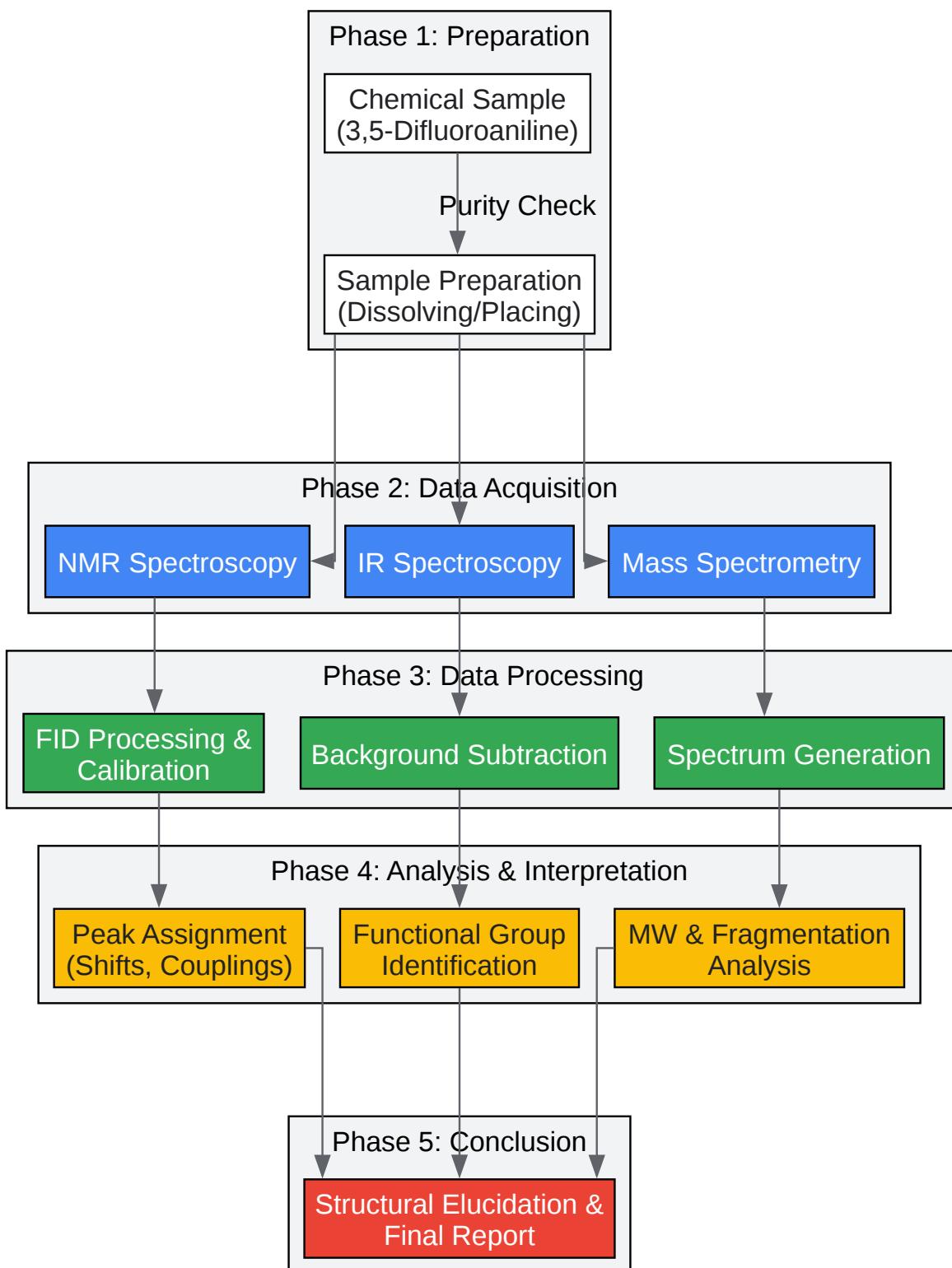
- Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands.

## Mass Spectrometry (GC-MS) Protocol

- Sample Preparation: Prepare a dilute solution of **3,5-Difluoroaniline** in a volatile organic solvent (e.g., dichloromethane or methanol).
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- GC Separation: Inject a small volume (e.g., 1  $\mu$ L) of the sample solution into the GC inlet. The compound will be vaporized and separated from the solvent and any impurities as it passes through the GC column (e.g., a capillary column like DB-5ms).
- MS Analysis (Electron Ionization): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. It is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Detection and Data Processing: The resulting ions are separated by their mass-to-charge ratio ( $m/z$ ) in the mass analyzer and detected. The resulting mass spectrum plots ion intensity against  $m/z$ .

## Spectroscopic Analysis Workflow

The logical flow from sample to final data interpretation is a critical process in chemical analysis. The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **3,5-Difluoroaniline**.

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Caption: Workflow for Spectroscopic Analysis of **3,5-Difluoroaniline**.

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